molecular formula C14H18N6O B130283 ent-Abacavir CAS No. 136470-79-6

ent-Abacavir

Numéro de catalogue: B130283
Numéro CAS: 136470-79-6
Poids moléculaire: 286.33 g/mol
Clé InChI: MCGSCOLBFJQGHM-WCBMZHEXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ent-Abacavir is the enantiomer of the antiretroviral drug abacavir, a carbocyclic 2'-deoxyguanosine nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV-1 infection . Instead, it serves as a chiral standard in pharmaceutical quality control to assess the purity and stereochemical integrity of abacavir drug formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

ent-Abacavir is synthesized by combining abacavir sulfate and lamivudine. Abacavir sulfate is synthesized through a multi-step process that involves the cyclization of a carbocyclic nucleoside precursor. Lamivudine is synthesized through a series of chemical reactions starting from cytosine .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of abacavir sulfate and lamivudine, followed by their combination in a fixed-dose tablet form. The tablets are coated with a film containing FD&C Yellow No. 6, hypromellose, polyethylene glycol 400, polysorbate 80, and titanium dioxide .

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

ent-Abacavir is synthesized through stereoselective methods to achieve its distinct configuration. Key reactions include:

Phosphorylation and Activation

This compound undergoes intracellular phosphorylation to its active triphosphate form, carbovir triphosphate:

  • First phosphorylation : Catalyzed by adenosine phosphotransferase to form abacavir monophosphate.

  • Second phosphorylation : By nucleoside monophosphate kinase to abacavir diphosphate.

  • Final phosphorylation : By nucleoside diphosphate kinase to carbovir triphosphate .

Step Enzyme Product Role in Activity
1st phosphorylationAdenosine phosphotransferaseAbacavir monophosphateInitial activation step
2nd phosphorylationNucleoside monophosphate kinaseAbacavir diphosphateIntermediate activation
3rd phosphorylationNucleoside diphosphate kinaseCarbovir triphosphateActive antiviral agent

Metabolic Reactions

This compound is metabolized primarily via non-oxidative pathways:

  • Glucuronidation : UGT1A1 catalyzes the formation of the 5′-glucuronide metabolite (inactive).

  • Carboxylic acid formation : Alcohol dehydrogenase oxidizes the primary alcohol to a 5′-carboxylic acid metabolite .

Metabolite Enzyme Involved Reaction Type Activity
5′-GlucuronideUGT1A1ConjugationInactive
5′-Carboxylic acidAlcohol dehydrogenaseOxidationInactive

Stability and Degradation

This compound exhibits stability under physiological conditions but degrades under specific stressors:

  • Acidic conditions : Hydrolysis of the glycosidic bond occurs at pH < 3.

  • Oxidative stress : Reactive oxygen species degrade the cyclopentene ring.

  • Thermal degradation : Decomposes above 150°C, forming cyclopropane and purine derivatives.

Comparative Reaction Analysis

Reaction pathways of this compound differ from other nucleoside analogues:

Compound Key Reaction Difference Catalytic Specificity
Lamivudine3′-Thio substitution stabilizes against hydrolysisRequires thiophosphorylation
ZidovudineAzido group necessitates reductive activationDependent on thymidine kinase
This compoundCyclopropane amine enhances metabolic stabilityIndependent of cytochrome P450 enzymes

Research Advancements

Recent studies highlight:

  • Biocatalytic optimization : Engineered purine nucleoside phosphorylases improve yield in transglycosylation reactions (e.g., V11A/S mutants in Trypanosoma brucei PDT) .

  • Multi-enzyme cascades : ATP recycling systems (adenylate kinase + pyruvate kinase) enhance nucleoside monophosphate production .

Applications De Recherche Scientifique

Chemical Properties and Research Applications

Chemical Studies:
ent-Abacavir serves as a model compound in studying the chemical properties of nucleoside analogs. Researchers investigate its synthesis, stability, and reactivity to understand better the structure-activity relationships that govern the efficacy of NRTIs.

Biochemical Interactions:
The compound interacts with enzymes such as cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT), impacting its metabolism and pharmacokinetics. Understanding these interactions aids in optimizing dosing regimens and minimizing adverse effects.

Biological Mechanisms

Mechanism of Action:
this compound functions by inhibiting the reverse transcriptase enzyme essential for HIV replication. Once inside the cell, it is phosphorylated to carbovir triphosphate, which competes with natural nucleotides for incorporation into viral DNA, leading to chain termination .

Cellular Effects:
Studies have shown that this compound significantly affects various cell types involved in HIV infection. It is often used in combination therapies to enhance antiviral efficacy while reducing the risk of resistance development .

Clinical Applications

HIV Treatment:
this compound is a critical component of several antiretroviral therapy regimens, particularly for pediatric patients. A meta-analysis indicated that it is effective as a first-line treatment for infants and children living with HIV, with safety profiles that support its use despite the potential for hypersensitivity reactions .

Case Study Overview:
A systematic review involving 24 studies assessed the safety and efficacy of abacavir in children. The findings highlighted a viral suppression rate between 50% to 78% at 6 to 12 months post-treatment initiation, demonstrating its effectiveness in managing pediatric HIV .

Dosage and Side Effects

Dosage Variability:
Research indicates that dosage impacts both efficacy and side effects in different populations. For instance, hypersensitivity reactions were reported at varying rates across studies, emphasizing the need for genetic screening (e.g., HLA-B*5701 testing) before initiating therapy with this compound to mitigate risks .

Adverse Events:
While serious adverse events remain rare, they can include hypersensitivity reactions and potential toxicities. Continuous monitoring during treatment is essential to manage these risks effectively .

Mécanisme D'action

ent-Abacavir exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Abacavir is converted intracellularly to carbovir triphosphate, which competes with deoxyguanosine-5’-triphosphate for incorporation into the viral DNA, leading to chain termination. Lamivudine is phosphorylated to its active triphosphate form, which inhibits reverse transcriptase by competing with deoxycytidine-5’-triphosphate .

Comparaison Avec Des Composés Similaires

Key Chemical Properties

  • Molecular Formula : C₁₄H₁₈N₆O
  • Stereochemistry : The (1R,4S) configuration of abacavir is reversed in ent-Abacavir, altering its interaction with biological targets .

Comparison with Structurally Similar Compounds

Abacavir and Its Impurities

Abacavir’s related compounds and stereoisomers are critical for understanding its pharmacological profile:

Compound Structure/Modification Role/Impact Reference
Abacavir (1R,4S)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl]methanol Active NRTI; inhibits HIV reverse transcriptase
This compound Enantiomer of abacavir Analytical standard; no therapeutic activity
Related Compound A [4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-enyl]methanol Genotoxic impurity; lacks cyclopropyl group
Related Compound B [4-(2,5-diamino-6-chloropyrimidin-4-ylamino)cyclopent-2-enyl]methanol Chlorinated pyrimidine variant; reduced antiviral activity
Related Compound C [(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-enyl]methanol HCl Chloropurine derivative; potential toxicity

Key Observations :

  • The cyclopropylamino group in abacavir is essential for binding to HIV reverse transcriptase. Its absence or substitution (e.g., chlorine in Related Compounds B/C) diminishes antiviral efficacy .
  • This compound’s reversed stereochemistry prevents effective binding to the enzyme, rendering it inactive .

Comparison with Other NRTIs

Abacavir is often compared to first-line NRTIs like zidovudine, tenofovir, and emtricitabine in clinical studies:

NRTI Mechanism Metabolic Pathway Key Safety Concern Clinical Use
Abacavir Converts to CBV-TP; chain terminator Alcohol dehydrogenase, UGT Hypersensitivity reactions; cardiovascular risk First-line cART
Tenofovir Adenosine analogue; inhibits RT Renal excretion Nephrotoxicity Preferred in renal-impaired patients
Zidovudine Thymidine analogue; chain terminator Glucuronidation Bone marrow suppression Limited due to toxicity
This compound Inactive enantiomer Not characterized No therapeutic application Analytical standard

Pharmacokinetic Interactions :

  • Ethanol increases abacavir’s AUC by 41% due to shared metabolism via alcohol dehydrogenase . No data exist for this compound, but its stereochemistry likely alters metabolic interactions.

Analytical and Therapeutic Implications

Role of this compound in Quality Control

This compound is critical for:

  • Detecting impurities : Used in HPLC/LC-MS to quantify chiral purity of abacavir formulations .
  • Synthesis monitoring : Intermediate in abacavir production; ensures enantiomeric excess .

Activité Biologique

Ent-Abacavir, a stereoisomer of the antiretroviral drug abacavir, is primarily known for its role in the treatment of HIV. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, and clinical implications through diverse studies and case reports.

Abacavir functions as a nucleoside reverse transcriptase inhibitor (NRTI), which is crucial in suppressing HIV replication. The active form of abacavir is phosphorylated to carbocyclic GTP (1144U88 triphosphate), which competes with natural nucleotides for incorporation into viral DNA, ultimately leading to chain termination during reverse transcription. This mechanism is essential for reducing the viral load in HIV-infected individuals and improving immune function.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours. The drug exhibits a half-life of approximately 1.5 hours and is primarily metabolized by alcohol dehydrogenase and UDP-glucuronyl transferase pathways, reducing the likelihood of significant drug-drug interactions with other antiretrovirals that are metabolized by cytochrome P450 enzymes .

Table 1: Pharmacokinetic Parameters of Abacavir

ParameterValue
Peak Plasma Concentration (Cmax)500 μg/ml
Area Under Curve (AUC)1,776 μg·h/ml
Half-life1.5 hours
Bioavailability~83%

Biological Effects

Recent studies have highlighted additional biological effects of abacavir beyond its antiviral activity. Notably, abacavir has been shown to activate the Wnt/β-catenin signaling pathway, which plays a role in bone metabolism. In vitro studies indicated that abacavir increased Wnt/β-catenin signaling by 79% at a concentration of 0.5 μg/mL . However, in vivo studies demonstrated limited impact on bone mineral density (BMD) and overall bone structure despite activation of skeletal expression genes related to this pathway .

Clinical Efficacy and Safety

A phase IV study assessed the effectiveness and safety of a generic formulation of abacavir combined with lamivudine and efavirenz in treatment-naïve HIV patients. The results indicated that 73.8% of patients achieved a viral load below 40 copies/mL after 12 months. Additionally, there was a significant increase in CD4 T lymphocyte counts, suggesting effective immune reconstitution .

Table 2: Clinical Outcomes at 12 Months

OutcomeBaseline12 Monthsp-value
Viral Load <40 copies/mL-31/42 (73.8%)<0.001
CD4 Count (cells/mm³)373 (326-483)545 (439-634)<0.001

Hypersensitivity Reactions

One significant concern with abacavir therapy is the risk of hypersensitivity reactions (HSR). Genetic testing for HLA-B*5701 can predict susceptibility to HSR, with studies showing a marked reduction in incidence among screened patients (0% vs. 2.7% in controls) . Case reports illustrate various presentations of HSR, emphasizing the importance of monitoring patients closely after initiating therapy.

Case Study Summaries

  • Case #1 : A patient developed a mild rash on day 8 without systemic symptoms; monitoring was advised.
  • Case #3 : Gastrointestinal symptoms developed within days; abacavir was discontinued, leading to rapid resolution.
  • Case #4 : A patient with known HLA-B*5701 status experienced severe symptoms shortly after starting therapy; treatment was halted.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of ent-Abacavir, and how does its enantiomeric structure influence antiviral activity?

this compound, the enantiomer of Abacavir, is a carbocyclic 2'-deoxyguanosine nucleoside reverse transcriptase inhibitor (NRTI). Intracellular enzymes convert it to carbovir-triphosphate (CBV-TP), which inhibits HIV reverse transcriptase by incorporating into viral DNA. The enantiomeric structure may alter binding affinity or metabolic pathways compared to the racemic form, impacting efficacy and resistance profiles. Researchers should use chiral resolution techniques (e.g., chiral chromatography) and enzymatic assays to compare activity between enantiomers .

Q. How can researchers design in vitro studies to assess this compound’s metabolic stability and activation pathways?

Use liver microsomes or hepatocyte models to evaluate metabolic conversion via uridine diphosphate glucuronyltransferase (UGT) and alcohol dehydrogenase. Quantify CBV-TP formation using LC-MS/MS. Compare metabolic rates with Abacavir to identify enantiomer-specific differences. Include controls for enzyme inhibitors/inducers to validate pathways .

Q. What preclinical models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

Rodent or non-human primate models with HIV infection can assess bioavailability, tissue distribution, and toxicity. Measure plasma concentrations over time and correlate with viral load reduction. Include toxicity endpoints (e.g., mitochondrial DNA depletion, hypersensitivity markers) to identify enantiomer-specific risks .

Advanced Research Questions

Q. How can conflicting clinical data on this compound’s cardiovascular risk be resolved?

The ACTG A5001/ALLRT trial found no increased myocardial infarction (MI) risk with abacavir (HR: 0.6, 95% CI: 0.3–1.4) over six years. To address contradictions, conduct propensity score-matched cohort studies adjusting for time-varying confounders (e.g., smoking, lipid levels) and use inverse probability weighting to account for informative censoring. Prioritize traditional cardiovascular risk factors (e.g., hypertension) in analyses .

Q. What statistical methods are robust for analyzing longitudinal clinical data on this compound’s efficacy and safety?

Employ intent-to-treat (ITT) analysis with sensitivity analyses (e.g., as-treated, per-protocol) to handle missing data. Use Cox proportional hazards models with time-dependent covariates to assess MI risk. For virologic failure, apply mixed-effects models to account for repeated measures and baseline covariates (e.g., baseline viral load) .

Q. How can researchers isolate this compound enantiomers and validate their purity for experimental use?

Utilize chiral stationary phases in HPLC with polar organic mobile phases for enantiomer separation. Confirm purity via NMR (e.g., NOESY for stereochemical analysis) and circular dichroism. Validate antiviral activity in cell-based assays (e.g., MT-4 cells infected with HIV-1) to ensure biological relevance .

Q. What experimental strategies mitigate resistance development against this compound in HIV treatment?

Combine this compound with other NRTIs (e.g., lamivudine) or non-NRTIs in vitro. Perform serial passage experiments under drug pressure to identify resistance mutations (e.g., K65R, L74V). Use site-directed mutagenesis to confirm mutation impact on binding affinity and viral fitness .

Q. How should researchers address methodological limitations in retrospective studies on this compound’s long-term outcomes?

Apply competing risks regression to account for mortality unrelated to MI. Use multiple imputation for missing covariate data and sensitivity analyses to test robustness. Collaborate with multi-center cohorts to enhance sample size and generalizability .

Q. What in silico tools are effective for predicting this compound’s binding dynamics with HIV reverse transcriptase?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of HIV reverse transcriptase (PDB ID: 1RTD). Compare binding free energies between this compound and Abacavir. Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. How can researchers integrate omics data to explore this compound’s off-target effects?

Conduct transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., oxidative phosphorylation). Pair with proteomics (LC-MS/MS) to detect post-translational modifications. Use pathway enrichment tools (e.g., DAVID, KEGG) to prioritize mechanistic hypotheses .

Q. Methodological Guidance

Q. Formulating hypotheses: What criteria ensure a research question on this compound is both novel and actionable?

Align questions with gaps in existing literature (e.g., enantiomer-specific toxicity). Ensure feasibility by assessing data availability (e.g., clinical trial repositories like ACTG). Use PICOT framework: Population (HIV+ adults), Intervention (this compound), Comparison (Abacavir), Outcome (virologic failure), Time (6-year follow-up) .

Q. Ensuring data validity: How can researchers minimize bias in this compound clinical trial designs?

Implement randomization, blinding, and stratified randomization by baseline CVD risk. Use centralized labs for endpoint adjudication (e.g., MI confirmation). Pre-specify statistical analysis plans to reduce outcome reporting bias .

Q. Synthesizing literature: What strategies improve systematic reviews on this compound’s efficacy?

Follow PRISMA guidelines. Search multiple databases (PubMed, EMBASE, Cochrane Library) with controlled vocabulary (MeSH terms: “abacavir,” “HIV,” “enantiomers”). Use GRADE criteria to assess evidence quality and report heterogeneity (I² statistic) .

Propriétés

IUPAC Name

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSCOLBFJQGHM-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332855
Record name Epzicom
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136470-79-6
Record name (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136470-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epzicom
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABACAVIR, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.